4-Nitroazobenzene

Catalog No.
S570880
CAS No.
2491-52-3
M.F
C12H9N3O2
M. Wt
227.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroazobenzene

CAS Number

2491-52-3

Product Name

4-Nitroazobenzene

IUPAC Name

(4-nitrophenyl)-phenyldiazene

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H

InChI Key

TZTDJBMGPQLSLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-nitroazobenzene

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Material Science: Photoresponsive Polymers and Liquid Crystals

  • The azobenzene moiety in 4-NAB exhibits photoisomerization, meaning it can switch between different configurations upon exposure to light. This property makes it a potential candidate for developing photoresponsive polymers and liquid crystals.
  • By incorporating 4-NAB into polymers, researchers can create materials that change their shape, color, or other properties in response to light. This opens doors for applications in areas like optical data storage, microfluidics, and artificial muscles.
  • Similarly, 4-NAB's photoisomerization can be utilized to design light-responsive liquid crystals. These materials exhibit unique optical properties that can be manipulated by light, finding potential use in displays, sensors, and photonic devices.

Environmental Science: Detection and Removal of Heavy Metals

  • Recent research explores the potential of 4-NAB and its derivatives as adsorbents for capturing heavy metals from water and wastewater.
  • The nitro group in 4-NAB is believed to interact with positively charged metal ions, facilitating their adsorption onto the material. This approach offers a potential solution for removing harmful heavy metals from contaminated water sources.

Biomedical Research: Potential Antibacterial Properties

  • Preliminary studies suggest that 4-NAB might possess antibacterial properties.
  • However, this area of research is still in its early stages, and further investigation is needed to understand the mechanisms and effectiveness of 4-NAB's potential antibacterial activity.

4-Nitroazobenzene is an organic compound with the chemical formula C12_{12}H9_9N3_3O2_2. It features an azo group (-N=N-) connecting two aromatic rings, one of which has a nitro group (-NO2_2) attached at the para position. This compound is known for its vivid yellow color and is primarily utilized in dye applications and as a photoswitch due to its ability to undergo reversible isomerization between its trans and cis forms upon exposure to light.

The mechanism of action of 4-Nitroazobenzene revolves around its photoisomerization process. Upon absorbing light, the molecule undergoes a rearrangement of its electron cloud, leading to a change in its shape (from trans to cis) and associated properties. This light-induced change allows for potential applications in molecular switches and optical data storage where controlled manipulation of light response is desired [].

4-Nitroazobenzene can be harmful if inhaled, ingested, or absorbed through the skin []. It may cause irritation to eyes, skin, and respiratory tract. The nitro group contributes to its potential explosive nature, especially at high temperatures []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consult safety data sheets (SDS) before use.

, notably:

  • Isomerization: The compound can undergo thermal and photochemical cis-trans isomerization. The thermal process involves a rotation around the azo bond, while photochemical isomerization occurs under UV light, leading to structural changes that affect its optical properties .
  • Reduction Reactions: Under certain conditions, 4-nitroazobenzene can be reduced to form hydrazo derivatives or amines. This reaction typically occurs in the presence of reducing agents or under specific wavelengths of light .
  • Electrophilic Aromatic Substitution: The nitro group can influence the reactivity of the aromatic system, making it susceptible to electrophilic substitution reactions, which can modify the compound's structure further .

Research indicates that 4-nitroazobenzene exhibits various biological activities:

  • Toxicity: It is classified as harmful if ingested or if it comes into contact with skin. The nitro group contributes to its potential toxicity, including acute dermal and oral toxicity .
  • Antimicrobial Properties: Some studies suggest that derivatives of 4-nitroazobenzene may possess antimicrobial properties, although more research is needed to fully elucidate these effects.

Several methods exist for synthesizing 4-nitroazobenzene:

  • Nitration of Azobenzene: This method involves the nitration of azobenzene using a mixture of concentrated nitric and sulfuric acids. The reaction typically yields 4-nitroazobenzene as a major product due to the directing effects of the azo group.
  • Reduction of 4-Nitrophenylhydrazine: Another approach involves the reduction of 4-nitrophenylhydrazine under controlled conditions, facilitating the formation of 4-nitroazobenzene .
  • Green Chemistry Approaches: Recent advancements have introduced greener synthesis methods utilizing sodium hypochlorite in dichloromethane, promoting environmentally friendly practices in chemical synthesis .

4-Nitroazobenzene has several applications across various fields:

  • Dyes and Pigments: It is commonly used as a dye in textiles and other materials due to its vibrant color.
  • Photoswitches in Molecular Electronics: Its ability to undergo reversible isomerization makes it suitable for use in molecular electronic devices, where it can act as a switch .
  • Research Tool: The compound serves as a model system for studying azo compounds' photochemical behavior and kinetics.

Studies on 4-nitroazobenzene have focused on its interactions with solvents and substrates:

  • Solvent Effects on Isomerization: Research indicates that solvent polarity significantly influences the rate of cis-trans isomerization. Polar solvents tend to lower activation energies, facilitating faster reactions .
  • Surface Interactions: Investigations into how 4-nitroazobenzene interacts with surfaces like gold and silicon have shown that these interactions can affect isomerization capabilities, which is crucial for applications in nanoscale electronics .

Several compounds share structural similarities with 4-nitroazobenzene. Here are some notable examples:

Compound NameStructureUnique Features
AzobenzeneC12_{12}H10_{10}N2_2Lacks electron-withdrawing groups; less reactive.
4-Diethylamino-4'-nitroazobenzeneC16_{16}H18_{18}N4_4O2_2Contains electron-donating groups; more photochemically active.
4-Aminophenylazo-2-naphtholC15_{15}H13_13N3_3OExhibits different biological activity due to additional hydroxyl group.

Uniqueness of 4-Nitroazobenzene

The presence of the nitro group in 4-nitroazobenzene imparts unique electronic properties that enhance its reactivity compared to similar compounds. Its ability to participate in both thermal and photo

XLogP3

3.9

UNII

P8P9OZE3IH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2491-52-3

Dates

Modify: 2023-08-15

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